Butanamide, 3-oxo-2-(phenylhydrazono)-
Description
Butanamide, 3-oxo-2-(phenylhydrazono)-, is a hydrazone-based compound characterized by a β-ketoamide backbone conjugated with a phenylhydrazone moiety. It is primarily synthesized via coupling reactions between enaminones (e.g., 3-dimethylamino-1-arylpropenones) and phenyl diazonium salts under acidic conditions . Key structural features include:
- IR Spectra: NH stretches at ~3127–3130 cm⁻¹ and dual carbonyl (C=O) stretches at ~1633–1662 cm⁻¹, confirming the presence of hydrazone and β-ketoamide groups .
- NMR Data: Distinct signals for NH (δ = 14.18–14.21 ppm) and aldehyde protons (δ = 9.92–9.98 ppm) in DMSO-d₆ .
This compound is widely used as a disperse dye for polyester fabrics, imparting greenish-yellow to orange hues with excellent fastness properties (light, washing, rubbing) and antimicrobial activity against Gram-positive bacteria, fungi, and yeast . Post-treatment with ZnO nanoparticles enhances UV protection (UPF 145–190) and photocatalytic self-cleaning capabilities .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-hydroxy-2-phenyldiazenylbut-2-enamide |
InChI |
InChI=1S/C10H11N3O2/c1-7(14)9(10(11)15)13-12-8-5-3-2-4-6-8/h2-6,14H,1H3,(H2,11,15) |
InChI Key |
WUBFXAJSFLACFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)N)N=NC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-oxo-2-(phenylhydrazono)- typically involves the reaction of phenylhydrazine with an appropriate precursor, such as a 3-oxobutyramide derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenylhydrazine hydrochloride and sodium acetate, with the reaction being conducted in a solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for Butanamide, 3-oxo-2-(phenylhydrazono)- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 3-oxo-2-(phenylhydrazono)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form products such as 2-oxo-3-(phenylhydrazono)-butanoic acid.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The phenylhydrazono group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted phenylhydrazono derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
Butanamide, 3-oxo-2-(phenylhydrazono)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Butanamide, 3-oxo-2-(phenylhydrazono)- involves its interaction with specific molecular targets. The phenylhydrazono group can form hydrogen bonds and other interactions with biological molecules, influencing their function. This interaction can lead to various biological effects, such as antimicrobial activity and potential therapeutic benefits .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
Table 1: Key Structural Analogs and Their Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
